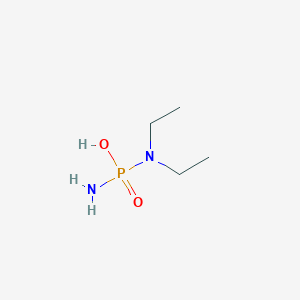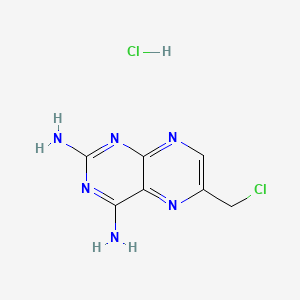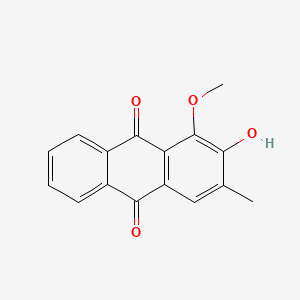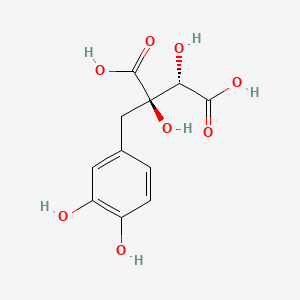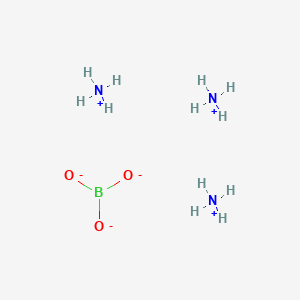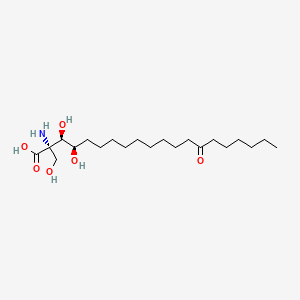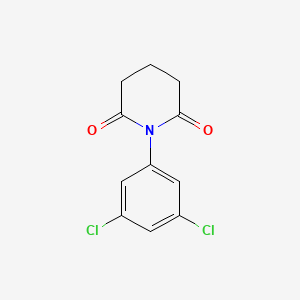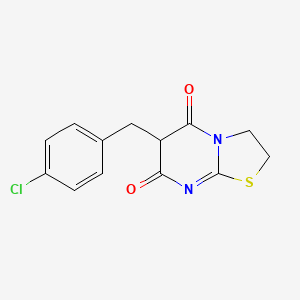
Nuclomedone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nuclomedone is a thiazolopyrimidine compound known for its immunomodulatory properties. It was initially developed by Nxera Pharma Co., Ltd. and has been investigated for its potential in treating rheumatoid arthritis and other inflammatory disorders . The molecular formula of this compound is C13H11ClN2O2S .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nuclomedone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with thiazolopyrimidine intermediates. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nuclomedone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Nuclomedone has been extensively studied for its immunomodulatory effects. It has shown potential in:
Chemistry: Used as a model compound in studying thiazolopyrimidine chemistry.
Biology: Investigated for its effects on immune cells and pathways.
Medicine: Explored as a treatment for rheumatoid arthritis and other inflammatory disorders.
Industry: Potential applications in the development of new immunomodulatory drugs
Mechanism of Action
Nuclomedone exerts its effects by modulating the immune response. It influences T lymphocytes, B lymphocytes, and macrophages, enhancing the delayed-type hypersensitivity response and suppressing abnormal immune reactions. The compound’s mechanism involves the regulation of immune cell activity and cytokine production .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: Compounds with similar structures and immunomodulatory properties.
Other immunomodulators: Compounds like methotrexate and azathioprine used in treating inflammatory disorders
Uniqueness
Nuclomedone is unique due to its specific structure and targeted immunomodulatory effects. Unlike other immunomodulators, it has shown selective suppression of abnormal immune responses without affecting conventional inflammation .
Properties
CAS No. |
75963-52-9 |
|---|---|
Molecular Formula |
C13H11ClN2O2S |
Molecular Weight |
294.76 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C13H11ClN2O2S/c14-9-3-1-8(2-4-9)7-10-11(17)15-13-16(12(10)18)5-6-19-13/h1-4,10H,5-7H2 |
InChI Key |
QSKVYHYMQQQAFS-UHFFFAOYSA-N |
SMILES |
C1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl |
Key on ui other cas no. |
86017-21-2 75963-52-9 |
Synonyms |
6-4-chlorobenzyl-5H-2,3,6,7-tetrahydro-5,7-dioxothiazolo (3,2-a)pyrimidine TEI 3096 TEI-3096 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


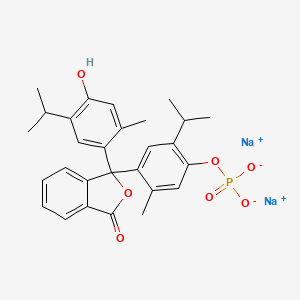
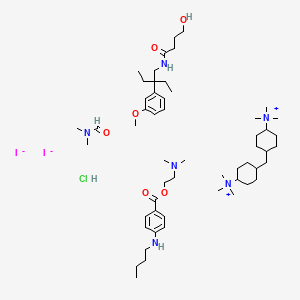

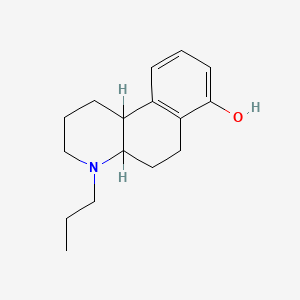
![Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1214066.png)
